molecular formula C14H17N3O B7636888 3-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile

3-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile

Numéro de catalogue B7636888
Poids moléculaire: 243.30 g/mol
Clé InChI: DEPMPMINILDFAF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile, also known as ABT-594, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in the field of pain management. ABT-594 is a potent analgesic that has been shown to be effective in treating chronic pain conditions, such as neuropathic pain and cancer pain.

Applications De Recherche Scientifique

3-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile has been the subject of extensive scientific research due to its potential applications in the field of pain management. It has been shown to be effective in treating chronic pain conditions, such as neuropathic pain and cancer pain, without causing the side effects associated with traditional opioid medications. 3-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile has also been shown to have potential applications in the treatment of nicotine addiction and depression.

Mécanisme D'action

3-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile acts as a potent agonist of the nicotinic acetylcholine receptor (nAChR) subtype α3β4. This receptor is found in high concentrations in the dorsal root ganglia, which are involved in the transmission of pain signals. Activation of this receptor leads to the release of neurotransmitters, such as dopamine and serotonin, which are involved in the modulation of pain perception.
Biochemical and Physiological Effects:
3-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile has been shown to produce potent analgesic effects in both animal models and human clinical trials. It has also been shown to have a low potential for abuse and dependence, unlike traditional opioid medications. 3-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile has been shown to have a rapid onset of action, with peak effects observed within 10 to 15 minutes of administration.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 3-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile is its potency and selectivity for the α3β4 nAChR subtype, which allows for more precise targeting of pain pathways. However, 3-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile has a short half-life, which may limit its usefulness in some experimental settings. Additionally, 3-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile is a synthetic compound, which may limit its availability and increase its cost compared to natural compounds.

Orientations Futures

There are several potential future directions for research on 3-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile. One area of interest is the development of more potent and selective compounds that target the α3β4 nAChR subtype. Another area of interest is the investigation of the potential applications of 3-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile in the treatment of other conditions, such as depression and nicotine addiction. Additionally, further research is needed to better understand the mechanisms underlying the analgesic effects of 3-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile and to optimize its dosing and administration.

Méthodes De Synthèse

The synthesis of 3-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile involves several steps, starting with the reaction of 4-cyanobenzaldehyde with 4-acetylpiperazine to form 3-(4-acetylpiperazin-1-yl)benzaldehyde. This intermediate is then reacted with sodium triacetoxyborohydride to form 3-(4-acetylpiperazin-1-yl)benzyl alcohol. Finally, the alcohol is reacted with trifluoroacetic anhydride to form 3-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile.

Propriétés

IUPAC Name

3-[(4-acetylpiperazin-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-12(18)17-7-5-16(6-8-17)11-14-4-2-3-13(9-14)10-15/h2-4,9H,5-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPMPMINILDFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=CC(=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.